Cas no 2227726-75-0 (tert-butyl N-{2-(1S)-2-amino-1-hydroxyethyl-5-methoxyphenyl}carbamate)

Tert-butyl N-{2-(1S)-2-amino-1-hydroxyethyl-5-methoxyphenyl}carbamate is a chiral intermediate widely used in pharmaceutical synthesis, particularly for the development of β-adrenergic receptor agonists and other bioactive compounds. Its key advantages include high stereochemical purity, owing to the (1S)-configuration, which ensures precise enantioselectivity in drug synthesis. The tert-butyl carbamate (Boc) protecting group enhances stability during reactions, facilitating selective deprotection under mild conditions. The presence of both amino and hydroxy functional groups allows for versatile derivatization, making it valuable for constructing complex molecular architectures. Its methoxy substituent further contributes to controlled reactivity in electrophilic aromatic substitution. This compound is typically employed in controlled environments due to its sensitivity to moisture and strong acids.
tert-butyl N-{2-(1S)-2-amino-1-hydroxyethyl-5-methoxyphenyl}carbamate structure
2227726-75-0 structure
Product Name:tert-butyl N-{2-(1S)-2-amino-1-hydroxyethyl-5-methoxyphenyl}carbamate
CAS No:2227726-75-0
MF:C14H22N2O4
MW:282.335484027863
CID:5937409
PubChem ID:165690959
Update Time:2025-06-15

tert-butyl N-{2-(1S)-2-amino-1-hydroxyethyl-5-methoxyphenyl}carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-{2-(1S)-2-amino-1-hydroxyethyl-5-methoxyphenyl}carbamate
    • 2227726-75-0
    • tert-butyl N-{2-[(1S)-2-amino-1-hydroxyethyl]-5-methoxyphenyl}carbamate
    • EN300-1890973
    • Inchi: 1S/C14H22N2O4/c1-14(2,3)20-13(18)16-11-7-9(19-4)5-6-10(11)12(17)8-15/h5-7,12,17H,8,15H2,1-4H3,(H,16,18)/t12-/m1/s1
    • InChI Key: BIYBLUDEIQJZAF-GFCCVEGCSA-N
    • SMILES: O(C(NC1C=C(C=CC=1[C@@H](CN)O)OC)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 282.15795719g/mol
  • Monoisotopic Mass: 282.15795719g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 317
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 93.8Ų

tert-butyl N-{2-(1S)-2-amino-1-hydroxyethyl-5-methoxyphenyl}carbamate Pricemore >>

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Additional information on tert-butyl N-{2-(1S)-2-amino-1-hydroxyethyl-5-methoxyphenyl}carbamate

Professional Introduction to Compound with CAS No. 2227726-75-0 and Product Name: tert-butyl N-{2-(1S)-2-amino-1-hydroxyethyl-5-methoxyphenyl}carbamate

The compound with the CAS number 2227726-75-0 and the product name tert-butyl N-{2-(1S)-2-amino-1-hydroxyethyl-5-methoxyphenyl}carbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered attention for its potential applications in drug development and therapeutic interventions. The unique combination of functional groups, including the tert-butyl moiety and the 5-methoxyphenyl ring, contributes to its distinct chemical properties and biological activities.

In recent years, there has been a growing interest in the development of novel carbamate-based compounds due to their versatile pharmacological profiles. The N-{2-(1S)-2-amino-1-hydroxyethyl-5-methoxyphenyl}carbamate moiety is particularly noteworthy, as it suggests a potential role in modulating biological pathways associated with inflammation, pain, and neurodegenerative diseases. The stereochemical configuration at the (1S) position adds an additional layer of specificity, which is crucial for achieving optimal therapeutic effects.

Current research in medicinal chemistry has highlighted the importance of optimizing molecular structures to enhance bioavailability and target specificity. The tert-butyl group in this compound not only stabilizes the carbamate functionality but also influences its solubility and metabolic stability. These properties are essential for designing drugs that can effectively reach their target sites while minimizing side effects.

One of the most compelling aspects of this compound is its potential as a lead molecule for further drug discovery. Studies have demonstrated that carbamate derivatives exhibit inhibitory activity against various enzymes and receptors involved in disease processes. For instance, preliminary investigations suggest that compounds with a similar structure may inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. Additionally, the 5-methoxyphenyl ring has been shown to enhance binding affinity to certain protein targets, making it an attractive scaffold for designing high-affinity ligands.

The synthesis of tert-butyl N-{2-(1S)-2-amino-1-hydroxyethyl-5-methoxyphenyl}carbamate involves a multi-step process that requires precise control over reaction conditions and stereochemistry. Advanced synthetic methodologies, such as chiral resolution and asymmetric synthesis, have been employed to ensure the correct configuration of the stereocenter at the (1S) position. These techniques are critical for achieving enantiopure compounds, which often exhibit superior pharmacological properties compared to racemic mixtures.

In terms of biological activity, early pharmacokinetic studies indicate that this compound exhibits promising characteristics for oral administration. Its moderate solubility in water and lipids suggests that it can be formulated into various dosage forms, including tablets and capsules, which are commonly used in clinical settings. Furthermore, preliminary toxicity assessments have shown that the compound is well-tolerated at relevant doses, paving the way for further preclinical development.

The integration of computational chemistry and high-throughput screening has accelerated the process of identifying promising drug candidates like tert-butyl N-{2-(1S)-2-amino-1-hydroxyethyl-5-methoxyphenyl}carbamate. Molecular modeling studies have helped elucidate its binding interactions with potential target proteins, providing valuable insights into its mechanism of action. These computational approaches complement traditional experimental methods and have become indispensable tools in modern drug discovery pipelines.

Looking ahead, the future development of this compound will likely involve optimizing its pharmacokinetic profile through structure-activity relationship (SAR) studies. By systematically modifying various functional groups within the molecule, researchers can fine-tune its biological activity and improve its overall therapeutic potential. Additionally, exploring novel delivery systems may enhance its efficacy by ensuring targeted release at specific sites within the body.

The significance of this compound extends beyond its immediate therapeutic applications. It serves as a valuable building block for synthesizing more complex derivatives with enhanced properties. The knowledge gained from studying tert-butyl N-{2-(1S)-2-amino-1-hydroxyethyl-5-methoxyphenyl}carbamate can be applied to other carbamate-based drugs under development, fostering innovation across multiple therapeutic areas.

In conclusion, tert-butyl N-{2-(1S)-2-amino-1-hydroxyethyl-5-methoxyphenyl}carbamate (CAS No. 2227726-75-0) represents a promising candidate for further pharmaceutical development. Its unique structural features, combined with preliminary evidence of biological activity and favorable pharmacokinetic properties, make it an attractive molecule for drug discovery efforts. As research continues to uncover new applications for this compound and related derivatives, it is poised to make significant contributions to modern medicine.

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